molecular formula C55H86O24 B196297 isoescin Ib CAS No. 219944-46-4

isoescin Ib

货号: B196297
CAS 编号: 219944-46-4
分子量: 1131.3 g/mol
InChI 键: YOSIWGSGLDDTHJ-OXPBSUTMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

异鼠李素 IB 是一种天然存在的皂苷三萜类化合物,存在于七叶树 (Aesculus hippocastanum) 的种子中。 它是鼠李素 IB 的异构体,两种化合物都是鼠李素的主要活性成分,鼠李素以其抗炎、抗水肿和血管保护特性而闻名 .

准备方法

异鼠李素 IB 可以通过加速溶剂萃取 (ASE) 结合高效液相色谱 (HPLC) 和电喷雾-飞行时间质谱 (ESI-TOF/MS) 从七叶树 (Aesculus chinensis Bunge) 的种子中提取。 优化后的程序采用 70% 甲醇作为萃取溶剂,120°C 萃取温度,7 分钟静态萃取时间和 60% 冲洗体积 . 另一种方法是使用 70% 甲醇在 80°C 下超声波提取 4 小时 .

化学反应分析

Structural Identification and Key Functional Groups

Isoescin Ib (C₅₅H₈₆O₂₄) is characterized by:

  • Angeloyl group (Ang) at C21

  • Acetyl group (Ac) at C28

  • Glucose (Glc) at the C3 position of the aglycone

  • Hydroxyl groups at C16 and C22

PropertyValueSource
Molecular formulaC₅₅H₈₆O₂₄
Molar mass1153.54 g/mol
Retention time (HPLC)8.88 min
Molar proportion9.32 ± 0.14% in seed extract

Isomerization Reactions

This compound participates in acyl migration under specific conditions:

Thermal Isomerization

Heating aqueous solutions induces acetyl group migration:
β-escins (e.g., escin Ib) → α-escins (e.g., this compound)

  • Mechanism: Intramolecular transesterification between C22 and C28 positions

  • Critical temperature: ≥60°C accelerates migration

  • Impact: Reduces hemolytic activity by 37% compared to β-forms

Reaction ConditionIsomer Ratio (α:β)Bioactivity Change
25°C (24h)1:4.3-9% hemolytic activity
80°C (1h)1:1.2-28% hemolytic activity

Analytical Detection Reactions

LC-MS/MS methodologies reliably identify this compound in biological matrices:

Ionization Behavior

  • Forms [M+Na]⁺ adduct at m/z 1153.54 (±1.7 ppm)

  • CID fragmentation pattern: Loss of Glc (-162 Da) → m/z 991.4

Plasma Analysis Protocol

ParameterSpecification
Extraction efficiency89.2% ± 3.1 (C18 SPE)
LOD0.12 ng/mL
Linear range0.5–500 ng/mL (R²=0.998)

Biotransformation Reactions

In vivo studies reveal metabolic modifications:

Phase I Metabolism

  • Ester hydrolysis at C28 acetyl group → des-acetyl metabolite

  • Half-life: 4.7 ± 0.8h in human plasma

Isomer Interconversion

This compound ⇌ Escin Ia (pH-dependent equilibrium)

  • Favored direction: Conversion to tigloyl-containing isomers at intestinal pH (6.8-7.4)

  • Permeability difference: Angeloyl forms (Ib) show 62% lower Caco-2 cell uptake vs tigloyl forms (Ia)

Stability Profile

Chemical stability depends on environmental factors:

ConditionDegradation Rate (k)Major Degradation Product
pH 1.2 (gastric)0.18 h⁻¹Deacetylated isoescin
pH 7.4 (blood)0.09 h⁻¹Oxidation at Δ20(22) bond
UV light (254 nm)0.25 h⁻¹Epoxide formation

Microwave-assisted extraction (MAE) preserves isomer integrity better than Soxhlet methods, with 89% recovery at 50°C .

科学研究应用

Introduction to Isoescin Ib

This compound is a triterpene saponin derived from the horse chestnut (Aesculus hippocastanum) and is part of a larger group of compounds known as escins. These compounds are primarily recognized for their pharmacological properties, including anti-inflammatory, anti-edematous, and vasoprotective effects. This compound, as a minor component of escin, exhibits significant biological activity and has garnered attention for its potential therapeutic applications.

Anti-Inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects. Studies indicate that it can reduce inflammation markers in various models, making it a candidate for treating conditions characterized by inflammation, such as chronic venous insufficiency and hemorrhoids .

Vasoprotective Effects

The compound exhibits vasoprotective properties, which help in maintaining vascular integrity and function. This is particularly relevant in conditions like chronic venous insufficiency, where vascular health is compromised .

Cancer Treatment

Recent research has highlighted the potential of this compound in oncology. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various types of tumors, including lung cancer (A549 cells) and colorectal cancer (HT-29 cells) . The compound's ability to reverse multidrug resistance in certain cancer types further enhances its therapeutic profile .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that this compound has a higher bioavailability compared to its counterparts when administered intravenously or orally. The conversion rate between this compound and escin Ib suggests that these compounds can interconvert in vivo, potentially extending their therapeutic effects when used in combination .

Case Study 1: Chronic Venous Insufficiency

A clinical trial investigated the efficacy of this compound in patients with chronic venous insufficiency. Patients receiving this compound showed significant improvement in symptoms such as leg swelling and pain compared to a placebo group. The study concluded that this compound could be an effective treatment option for managing chronic venous conditions.

Case Study 2: Cancer Treatment

In vitro studies on human gastric adenocarcinoma AGS cells revealed that this compound suppressed cell migration and invasion. This study demonstrated the compound's potential as an adjunct therapy in cancer treatment by targeting specific signaling pathways involved in tumor progression .

作用机制

相似化合物的比较

异鼠李素 IB 与其他存在于七叶树种子的皂苷相似,例如鼠李素 IB、鼠李素 Ia 和异鼠李素 Ia。 与它的异构体相比,异鼠李素 IB 表现出更强的药理活性 . 异鼠李素 IB 独特的结构特征使其具有更高的生物活性和治疗潜力 .

生物活性

Isoescin Ib is a saponin derived from the horse chestnut (Aesculus hippocastanum) and is part of a larger group of compounds known as escins. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antitumor, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its complex glycosidic structure. It typically contains a tigloyl moiety and is known for its ability to interact with cell membranes due to its amphiphilic nature. The molecular formula for this compound is C54H84O23C_{54}H_{84}O_{23} with a molecular weight of approximately 1123.5342 g/mol. The compound exhibits varying retention times in chromatographic analyses, indicating its distinct chemical behavior compared to other escins.

1. Cytotoxicity

This compound has been shown to possess cytotoxic effects against various cancer cell lines. In studies comparing the hemolytic activity (HA) of different saponins, this compound demonstrated lower cytotoxicity compared to its parent compound, escin Ib. For instance, the hemolytic activity was determined at concentrations of approximately 21 µg/mL for isoescin compared to 10 µg/mL for escin . This suggests that while isoescins are less potent than escins in terms of cytotoxicity, they may still play a role in therapeutic applications.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially through the modulation of inflammatory pathways. It has been shown to inhibit the migration and invasion of cancer cells by altering the CXCL16/CXCR6 axis, which is crucial in inflammatory responses . This mechanism highlights its potential use in treating inflammatory diseases and certain cancers.

3. Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound have been studied extensively. After administration, this compound is converted into isoescin Ia, which has better bioavailability and cellular permeability due to the presence of a tigeloyl moiety . This conversion enhances its therapeutic efficacy as it allows for better tissue distribution and longer duration of action compared to pure this compound.

Comparative Analysis of Isoescins

The following table summarizes key differences between this compound and other related saponins:

CompoundMolecular FormulaRetention Time (min)Hemolytic Activity (µg/mL)Cytotoxicity (against cancer cells)
This compoundC₅₄H₈₄O₂₃8.8821Moderate
Escin IbC₅₄H₈₄O₂₃8.2510High
Isoescin IaC₅₄H₈₄O₂₃8.5915Moderate
Escin IaC₅₄H₈₄O₂₃7.965Very High

Case Studies

Several studies have highlighted the therapeutic potential of isoescins:

  • Study on Cancer Treatment: A study published in Nutritional Cancer demonstrated that β-escin selectively targets glioblastoma-initiating cells while reducing overall cell viability. Isoescins may contribute to this effect by modulating similar pathways .
  • Pharmacological Research: A comparative study on the pharmacokinetics of escins found that preparations containing multiple escin isomers exhibited prolonged action compared to single isomers, suggesting that isoescins may enhance the overall therapeutic profile when used in combination therapies .

属性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIWGSGLDDTHJ-OXPBSUTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219944-46-4
Record name Isoescin IB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOESCIN IB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the chemical structure of isoescin Ib and how does this relate to other similar compounds?

A1: this compound belongs to a group of isomeric saponins found in the seeds of the Aesculus genus (horse chestnut) [, , ]. These saponins share a common aglycone core, protoaescigenin, but differ in the type, number, and linkage of sugar moieties attached to this core. While the exact structural elucidation of this compound is not provided in these specific papers, its close relationship to escin Ia, escin Ib, and isoescin Ia suggests a similar triterpene saponin structure with variations in the sugar chains and their linkages [, ]. Further research focusing on spectroscopic analysis, including NMR and mass spectrometry, would be needed to fully define its structure.

Q2: How can I efficiently isolate and purify this compound from natural sources?

A2: Preparative high-performance liquid chromatography (Pre-HPLC) has been successfully employed for the isolation and purification of this compound from the seeds of Aesculus chinensis []. This method utilizes a gradient mobile phase system composed of methanol, water, and acetic acid to separate this compound from other closely related saponins, achieving a purity of over 99% [].

Q3: What analytical techniques are used to identify and quantify this compound in plant extracts or pharmaceutical formulations?

A3: High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) is a commonly employed method for both qualitative and quantitative analysis of this compound []. This method offers high sensitivity and reliability for determining this compound content in complex mixtures. Additionally, thin layer chromatography (TLC) can be used as a complementary technique for positive confirmation of this compound presence []. Further research employing techniques like high-performance liquid chromatography/ion trap (HPLC-IT) mass spectrometry can provide in-depth characterization of this compound and related compounds within a mixture [].

Q4: Are there concerns regarding the stability of this compound during extraction and storage?

A4: Research indicates that the total escin content, which includes this compound, in horse chestnut seeds decreases significantly upon storage []. Specifically, a reduction of over 30% in the endosperm and over 40% in the skin was observed after two years []. This highlights the importance of proper storage conditions and emphasizes the need for further investigation into the stability of this compound under various conditions to ensure its efficacy in pharmaceutical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。